molecular formula C6H9N5 B2366918 3-(Azidomethyl)-1,4-dimethylpyrazole CAS No. 2172516-15-1

3-(Azidomethyl)-1,4-dimethylpyrazole

Cat. No.: B2366918
CAS No.: 2172516-15-1
M. Wt: 151.173
InChI Key: GMAMTHFWEWFAHG-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-1,4-dimethylpyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis

Mechanism of Action

The mechanism of action of azidomethyl compounds can vary greatly depending on the specific compound and its intended use. For example, in the case of DNA sequencing by synthesis (SBS), azidomethyl nucleotide reversible terminators are used as labels for SBS .

Safety and Hazards

The safety and hazards associated with azidomethyl compounds can vary greatly depending on the specific compound. It’s always important to refer to the safety data sheet (SDS) for the specific compound for detailed information .

Future Directions

The future directions for the use of azidomethyl compounds are vast. They are often used in the field of chemistry as building blocks for various reactions, and their use in the synthesis of nucleosides suggests potential applications in the field of genetics and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-1,4-dimethylpyrazole typically involves the introduction of the azido group into a pyrazole ring. One common method is the bromination of a precursor compound followed by substitution with sodium azide. For example, 3,3-bis(azidomethyl)oxetane can be synthesized by brominating pentaerythritol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst .

Industrial Production Methods

Industrial production methods for azides often involve large-scale reactions under controlled conditions to ensure safety and efficiency. The use of phase-transfer catalysts and controlled temperature conditions are crucial to avoid the explosive nature of azides. The production process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-1,4-dimethylpyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

    Triphenylphosphine: Used in the Staudinger reduction to convert azides to amines.

    Hydrogen and Catalysts: Used in catalytic hydrogenation to reduce azides.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)-1,4-dimethylpyrazole is unique due to its pyrazole ring structure combined with the azido group, making it a versatile compound in organic synthesis. Its ability to undergo various chemical reactions and form stable products like triazoles and amines sets it apart from other azides.

Properties

IUPAC Name

3-(azidomethyl)-1,4-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-5-4-11(2)9-6(5)3-8-10-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAMTHFWEWFAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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